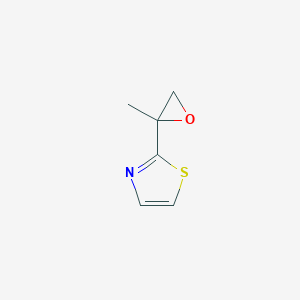
3-Difluoromethoxy-4-fluoro-benzeneboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Development
Hyperbranched Poly(arylene ether)s Synthesis : A study by Banerjee et al. (2009) discussed the synthesis of hyperbranched poly(arylene ether)s using a new activated trifluoro monomer, which demonstrates the potential of using difluoromethoxy-fluoro-benzeneboronic acid derivatives in the development of polymers with high molecular weight and excellent thermal stability Banerjee et al., 2009.
Fluoroform in Synthesis : Thomoson and Dolbier (2013) explored the use of fluoroform as a source of difluorocarbene for synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting an efficient method for incorporating difluoromethoxy groups into aromatic compounds Thomoson & Dolbier, 2013.
Functional Fluoropolymers for Fuel Cells : Améduri (2009) reviewed the synthesis, properties, and applications of vinylidene fluoride (VDF) polymers and copolymers, which underscores the relevance of fluorinated compounds in creating materials for energy applications, such as fuel cell membranes Améduri, 2009.
Photophysical and Electrochemical Properties
Photoredox Systems for Catalytic Fluoromethylation : Koike and Akita (2016) discussed the development of photoredox systems for the catalytic fluoromethylation of carbon-carbon multiple bonds, indicating the potential of fluorinated boronic acids in facilitating photocatalytic reactions for the synthesis of fluorinated organic compounds Koike & Akita, 2016.
Fluorocarbon Coordination Chemistry : Plenio et al. (1997) explored the coordination chemistry of fluorocarbons, demonstrating the complexation of group I and II metal ions with difluoro-m-cyclophane-based fluorocryptands, which could have implications in materials science and catalysis Plenio et al., 1997.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
[3-(difluoromethoxy)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-5-2-1-4(8(12)13)3-6(5)14-7(10)11/h1-3,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNHLWEOWQMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669675 | |
| Record name | [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-70-2 | |
| Record name | [3-(Difluoromethoxy)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Poly[N,N'-(1,4-phenylene)-3,3',4,4'-benzophenonetetracarboxylic imide/amic acid], powder](/img/structure/B1499697.png)








acetic acid](/img/structure/B1499722.png)


